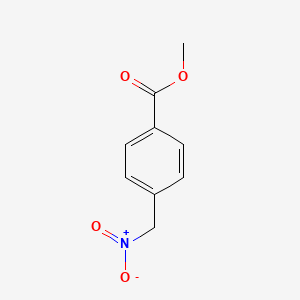
Methyl 4-(nitromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(nitromethyl)benzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitromethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(nitromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate. The process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .
Another method involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield methyl 4-nitrobenzoate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The crude product is typically purified through recrystallization from solvents like ethanol or methanol .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(nitromethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, hydroxide ions.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-Aminomethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-(nitromethyl)benzoate is employed in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Characterization: Utilized in the study of nitroreductase enzymes, such as NfsA from Escherichia coli, which exhibit high amino acid sequence homology to flavin oxidoreductases.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Industrial Applications: Used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 4-(nitromethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it acts as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This reduction process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .
Comparación Con Compuestos Similares
Methyl 4-(nitromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar in structure but lacks the nitromethyl group.
Methyl 2-chloro-4-nitrobenzoate: Contains a chloro group instead of a nitromethyl group.
Methyl 2-bromo-4-nitrobenzoate: Similar to the chloro derivative but with a bromo group.
These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
methyl 4-(nitromethyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3 |
Clave InChI |
CMQVUFLONNTQEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


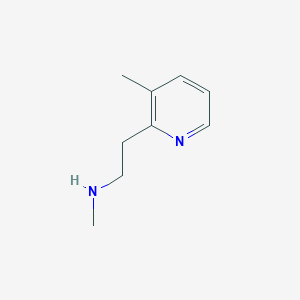


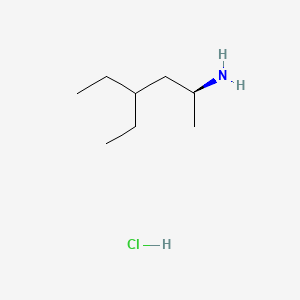
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)

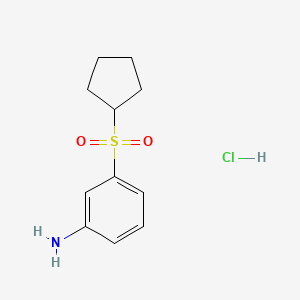
![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

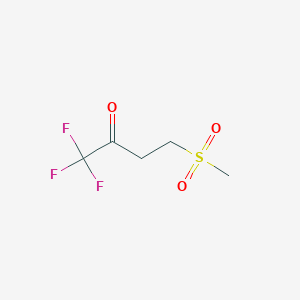
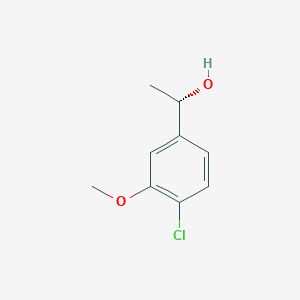
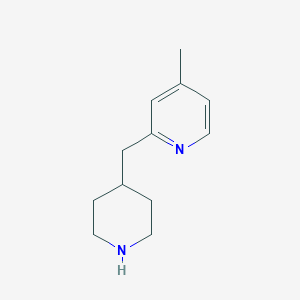
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
